molecular formula C13H15NO2 B132761 1-butylindole-3-carboxylic Acid CAS No. 154287-01-1

1-butylindole-3-carboxylic Acid

Cat. No. B132761
M. Wt: 217.26 g/mol
InChI Key: FCDUTQOVTAGBSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butylindole-3-carboxylic acid is a chemical compound that belongs to the class of indole derivatives. It has a molecular formula of C13H15NO2 and a molecular weight of 217.26 g/mol. This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.

Mechanism Of Action

The exact mechanism of action of 1-butylindole-3-carboxylic acid is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. This compound has also been shown to regulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.

Biochemical And Physiological Effects

1-butylindole-3-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress inflammation. This compound has also been shown to regulate glucose metabolism, reduce oxidative stress, and improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-butylindole-3-carboxylic acid in lab experiments is its ability to modulate various signaling pathways and gene expression. This makes it a useful tool for investigating the underlying mechanisms of various diseases and for identifying potential therapeutic targets. However, one limitation of using this compound is its potential toxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 1-butylindole-3-carboxylic acid. One area of interest is the development of novel derivatives of this compound with improved biological activity and reduced toxicity. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other signaling pathways and compounds.

Scientific Research Applications

1-butylindole-3-carboxylic acid has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. This compound has also been investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

properties

CAS RN

154287-01-1

Product Name

1-butylindole-3-carboxylic Acid

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

1-butylindole-3-carboxylic acid

InChI

InChI=1S/C13H15NO2/c1-2-3-8-14-9-11(13(15)16)10-6-4-5-7-12(10)14/h4-7,9H,2-3,8H2,1H3,(H,15,16)

InChI Key

FCDUTQOVTAGBSP-UHFFFAOYSA-N

SMILES

CCCCN1C=C(C2=CC=CC=C21)C(=O)O

Canonical SMILES

CCCCN1C=C(C2=CC=CC=C21)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of potassium hydroxide (6.9 kg, 133.7 mol) in 14 mL of methanol was heated to reflux temperature and crude 1-butyl-3-trifluoroacetylindole (11.5 kg) in 35 L of toluene was added slowly. The mixture was heated under reflux for 60 minutes, cooled to approximately 50° C. and 80 L of water was added. The aqueous layer was separated and extracted with 30 L toluene. Phosphoric acid was then added to the aqueous layer until a pH of 7.16 was obtained. Ethyl acetate was then added, followed by additional phosphoric acid until a pH of 2.38 was obtained. The ethyl acetate layer was separated and washed twice with water (2×40 L). The ethyl acetate layer was filtered, heated to 83° C. and combined with 40 L of heptane at which point crystallization occured. The mixture distilled until the mixture heated to 89° C., after which the mixture was cooled slowly. A crystalline product was obtained and isolated by filtration. Drying under nitrogen gave 1-butylindole-3-carboxylic acid (6.64 kg, 30.6 mol), m.p. 124°-126° C.
Quantity
6.9 kg
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Name
1-butyl-3-trifluoroacetylindole
Quantity
11.5 kg
Type
reactant
Reaction Step Two
Quantity
35 L
Type
solvent
Reaction Step Two
Name
Quantity
80 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A suspension of sodium hydride (34.1 g, 1.42 mol) in 300 mL of DMF was stirred in an ice/methanol bath and a solution of 3-indolecarboxylic acid (55.0 g, 0,374 mol) in 250 mL DMF was added dropwise over 45 minutes. The mixture was stirred for 30 minutes and then 100 mL of additional DMF was added. The mixture was cooled to 0° C. and 1-iodobutane (8.79 g, 40.8 mL, 0.359 mol) was added. The mixture was stirred for approximately 12 hours. The mixture was then poured in 2.0 L of ice water, acidified with 1N hydrochloric acid, extracted 3 times with ethyl acetate, washed twice with water and then dried over magnesium sulfate. The mixture was concentrated and the residue mixed with diethylether. Filtration gave 1-butylindole-3-carboxylic acid (62.74 g, 0.309 mol) as a white powder.
Quantity
34.1 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
40.8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
2 L
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

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